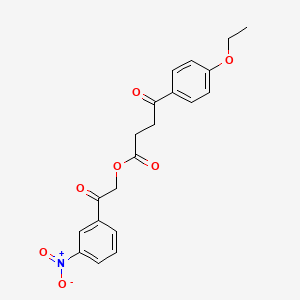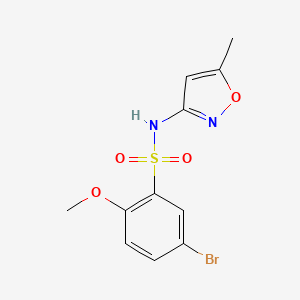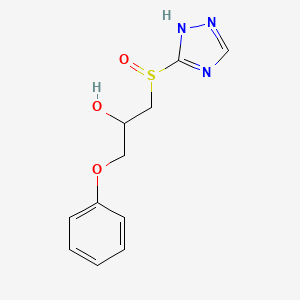
2-(3-nitrophenyl)-2-oxoethyl 4-(4-ethoxyphenyl)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-nitrophenyl)-2-oxoethyl 4-(4-ethoxyphenyl)-4-oxobutanoate is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as ONO-1714 and is a derivative of 4-oxo-2-phenyl-4H-chromene-3-carboxylic acid. ONO-1714 is a yellow crystalline powder that is soluble in organic solvents such as methanol and dimethyl sulfoxide.
Mecanismo De Acción
The mechanism of action of ONO-1714 is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are mediators of inflammation and pain, and their inhibition by ONO-1714 may contribute to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
ONO-1714 has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, and to inhibit the growth of tumors. It has also been shown to reduce the production of prostaglandins, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ONO-1714 is its potential as a therapeutic agent for the treatment of various diseases. Its anti-inflammatory and anti-tumor properties make it a promising candidate for the development of new drugs. However, one of the limitations of ONO-1714 is its relatively low solubility in water, which may limit its application in certain experiments.
Direcciones Futuras
There are several future directions for research on ONO-1714. One area of research is the development of new drugs based on ONO-1714. Another area of research is the investigation of the mechanism of action of ONO-1714, which may lead to the development of new drugs with improved efficacy and safety. Additionally, further studies are needed to determine the potential side effects of ONO-1714, as well as its long-term effects on human health.
Métodos De Síntesis
The synthesis of ONO-1714 involves the reaction between 2-(3-nitrophenyl)-2-oxoethyl 4-hydroxy-4-phenylbutanoate and 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an esterification reaction, followed by an acylation reaction to yield ONO-1714. The purity of the compound can be increased by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
ONO-1714 has been extensively studied for its potential applications in scientific research. One of the main areas of research is its potential as a therapeutic agent for the treatment of various diseases. ONO-1714 has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of diseases such as cancer and rheumatoid arthritis.
Propiedades
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 4-(4-ethoxyphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO7/c1-2-27-17-8-6-14(7-9-17)18(22)10-11-20(24)28-13-19(23)15-4-3-5-16(12-15)21(25)26/h3-9,12H,2,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZJUSLEPHZGER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCC(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-fluoroaniline](/img/structure/B5168980.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(2-phenylethyl)propanamide](/img/structure/B5168984.png)
![N-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5168993.png)

![4-[(dibenzylamino)methyl]-3-biphenylol](/img/structure/B5169006.png)
![3,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5169007.png)
![4-(2-bromophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5169012.png)

![(3-cyclohexen-1-ylmethyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5169014.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide](/img/structure/B5169019.png)

![N-(4-bromophenyl)-2-[(4-ethyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5169048.png)
![dimethyl 2-({[4-(methylthio)phenyl]sulfonyl}amino)terephthalate](/img/structure/B5169074.png)

